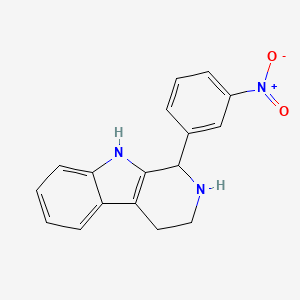![molecular formula C7H11N3O2 B13903885 (5R)-1,3,9-Triazaspiro[4.5]decane-2,4-dione](/img/structure/B13903885.png)
(5R)-1,3,9-Triazaspiro[4.5]decane-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5R)-1,3,9-Triazaspiro[45]decane-2,4-dione is a spirocyclic compound featuring a unique structure with three nitrogen atoms and a spiro linkage
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (5R)-1,3,9-Triazaspiro[4.5]decane-2,4-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of tetrahydropyran-4-carbonitrile with 1-bromo-2-fluoroethane, leading to the formation of the spirocyclic structure . The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the implementation of green chemistry principles, such as solvent recycling and energy-efficient processes, can make the production more sustainable.
Análisis De Reacciones Químicas
Types of Reactions
(5R)-1,3,9-Triazaspiro[4.5]decane-2,4-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxo derivatives, while substitution reactions can introduce various alkyl or aryl groups.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (5R)-1,3,9-Triazaspiro[45]decane-2,4-dione is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is investigated for its potential as a scaffold for drug development. Its spirocyclic structure can interact with biological targets in unique ways, making it a candidate for the design of new pharmaceuticals.
Medicine
In medicine, (5R)-1,3,9-Triazaspiro[4.5]decane-2,4-dione derivatives are explored for their potential therapeutic effects. Research is ongoing to determine their efficacy in treating various diseases, including cancer and infectious diseases.
Industry
In the industrial sector, this compound is used in the development of advanced materials, such as polymers and coatings. Its stability and reactivity make it suitable for various applications, including the production of high-performance materials.
Mecanismo De Acción
The mechanism of action of (5R)-1,3,9-Triazaspiro[4.5]decane-2,4-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the modifications made to the compound.
Comparación Con Compuestos Similares
Similar Compounds
Uniqueness
(5R)-1,3,9-Triazaspiro[4.5]decane-2,4-dione is unique due to its spirocyclic structure and the presence of three nitrogen atoms. This configuration provides distinct chemical and biological properties, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C7H11N3O2 |
|---|---|
Peso molecular |
169.18 g/mol |
Nombre IUPAC |
(5R)-1,3,9-triazaspiro[4.5]decane-2,4-dione |
InChI |
InChI=1S/C7H11N3O2/c11-5-7(10-6(12)9-5)2-1-3-8-4-7/h8H,1-4H2,(H2,9,10,11,12)/t7-/m1/s1 |
Clave InChI |
PLFDWSDBRBNQLQ-SSDOTTSWSA-N |
SMILES isomérico |
C1C[C@@]2(CNC1)C(=O)NC(=O)N2 |
SMILES canónico |
C1CC2(CNC1)C(=O)NC(=O)N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


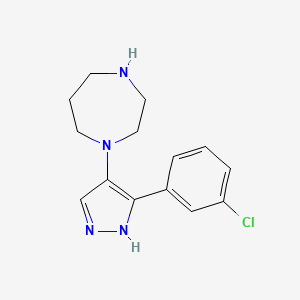
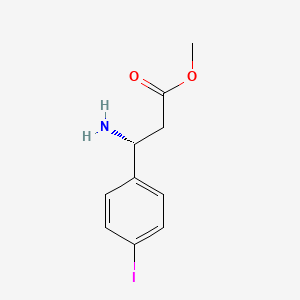
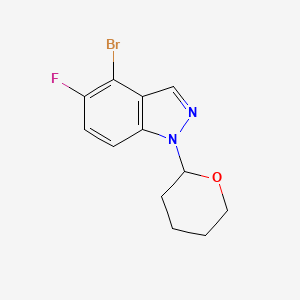
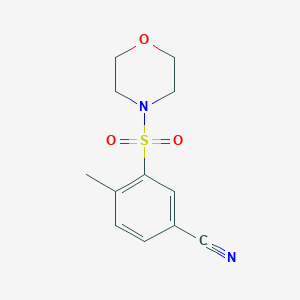


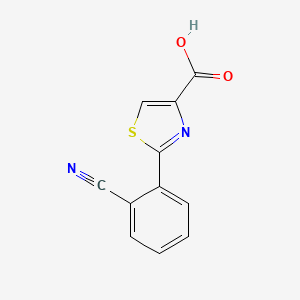

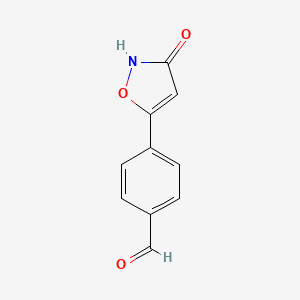
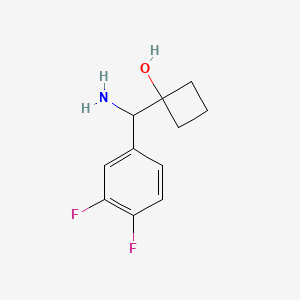
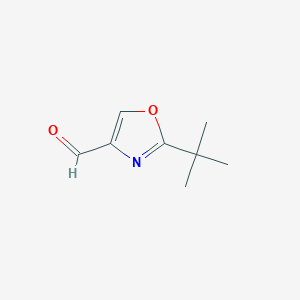
![Ethyl 1-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]piperidine-4-carboxylate](/img/structure/B13903872.png)

